molecular formula C12H14O3 B15162950 Benzoic acid--(1R)-cyclopent-2-en-1-ol (1/1) CAS No. 184851-30-7

Benzoic acid--(1R)-cyclopent-2-en-1-ol (1/1)

Katalognummer: B15162950
CAS-Nummer: 184851-30-7
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: ZMPYYILECQBMMR-ZSCHJXSPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid–(1R)-cyclopent-2-en-1-ol (1/1) is an organic compound that combines the structural features of benzoic acid and cyclopent-2-en-1-ol Benzoic acid is a simple aromatic carboxylic acid, while cyclopent-2-en-1-ol is a cyclic alcohol with a double bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid–(1R)-cyclopent-2-en-1-ol can be achieved through several synthetic routes. One common method involves the esterification of benzoic acid with cyclopent-2-en-1-ol under acidic conditions, followed by hydrolysis to yield the desired compound. Another approach is the direct coupling of benzoic acid and cyclopent-2-en-1-ol using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of benzoic acid–(1R)-cyclopent-2-en-1-ol typically involves large-scale esterification or coupling reactions. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid–(1R)-cyclopent-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the cyclopentene ring to a single bond, yielding cyclopentanol

Eigenschaften

CAS-Nummer

184851-30-7

Molekularformel

C12H14O3

Molekulargewicht

206.24 g/mol

IUPAC-Name

benzoic acid;(1R)-cyclopent-2-en-1-ol

InChI

InChI=1S/C7H6O2.C5H8O/c8-7(9)6-4-2-1-3-5-6;6-5-3-1-2-4-5/h1-5H,(H,8,9);1,3,5-6H,2,4H2/t;5-/m.0/s1

InChI-Schlüssel

ZMPYYILECQBMMR-ZSCHJXSPSA-N

Isomerische SMILES

C1C[C@H](C=C1)O.C1=CC=C(C=C1)C(=O)O

Kanonische SMILES

C1CC(C=C1)O.C1=CC=C(C=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.